Ethyl vs. Methyl Ester: Lipophilicity & Metabolic Stability
While no experimental logP or metabolic stability data have been published specifically for this compound, the ethyl ester moiety confers a calculated increase in lipophilicity (ΔclogP ≈ +0.5 to +0.7 log units) relative to the methyl ester analog (methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate, CAS 1248116-64-4), based on the Hansch π constant for a methylene unit [1]. In the pyridazinone antibacterial series published by Daoui et al. (2023), increasing alkyl chain length on the ester was associated with enhanced membrane permeability and improved MIC values against Gram-negative pathogens [2]. This class-level observation supports the expectation that the ethyl ester in the target compound provides a differentiated permeability profile compared to the methyl ester analog, though direct experimental confirmation remains absent.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.8–2.2 (estimated for ethyl ester; no experimental value published) |
| Comparator Or Baseline | Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate (CAS 1248116-64-4): clogP ≈ 1.3–1.5 (estimated for methyl ester) |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.7 log units (estimated) |
| Conditions | Calculated estimate based on fragment-based Hansch π methodology; no experimental logP/logD data available for either compound |
Why This Matters
Higher lipophilicity in the ethyl ester may confer improved membrane permeability in cell-based assays, providing a practical rationale for selecting this compound over its methyl ester congener when intracellular target engagement is required.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi:10.1021/cr60274a001. View Source
- [2] Daoui S, Direkel Ş, Ibrahim MM, Tüzün B, Chelfi T, Al-Ghorbani M, Bouatia M, El Karbane M, Doukkali A, Benchat N, Karrouchi K. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2023;28(2):678. doi:10.3390/molecules28020678. View Source
